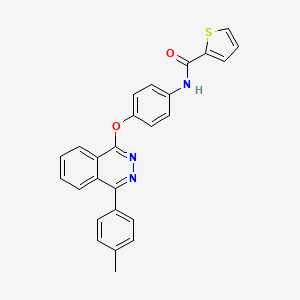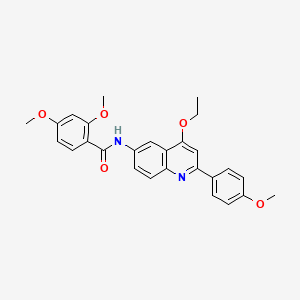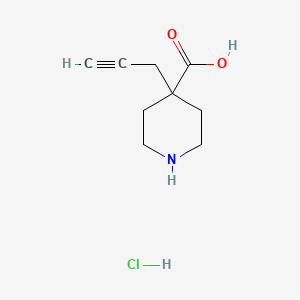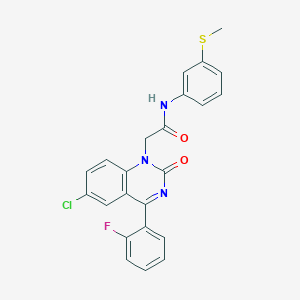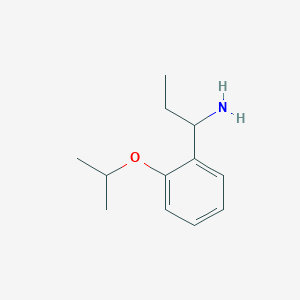![molecular formula C19H25N5O2 B2651956 N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2201955-82-8](/img/structure/B2651956.png)
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research indicates that pyrazole derivatives, including those with complex substituents, can exhibit significant antioxidant activities. For instance, a study by Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl carboxamides based on the pyrazolobenzothiazine ring system and evaluated them for antioxidant activity. These compounds showed moderate to significant radical scavenging activity, suggesting that similar structural frameworks, possibly including the compound , could serve as templates for the development of new antioxidant agents (Ahmad et al., 2012).
Photosynthetic Electron Transport Inhibition
Another study by Vicentini et al. (2005) explored the inhibition of photosynthetic electron transport by pyrazole derivatives, highlighting their potential as agricultural herbicides. These compounds were synthesized and evaluated for their ability to interfere with the reduction of ferricyanide by isolated spinach chloroplasts. Some of the synthesized compounds showed inhibitory properties in the micromolar range, similar to commercial herbicides, indicating that pyrazole derivatives could be explored for their herbicidal properties (Vicentini et al., 2005).
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. For instance, a series of novel Schiff bases derived from pyrazol-5-one and benzothiazole nuclei were synthesized and demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests that the compound may possess antimicrobial properties if structurally similar or if it can be derivatized into related active forms (Palkar et al., 2017).
Synthetic Routes and Chemical Characterizations
Research has focused on the synthesis and characterization of pyrazole derivatives, offering insights into the synthetic strategies that could potentially be applied to the compound of interest. Studies detail the synthesis protocols and molecular orbital calculations for various derivatives, highlighting the chemical versatility and potential for customization in drug design and other applications (Zaki et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-12-11-17(23(2)21-12)19(26)20-14-5-7-15(8-6-14)24-18(25)10-9-16(22-24)13-3-4-13/h9-11,13-15H,3-8H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHLSVEXXFUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2651875.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651876.png)
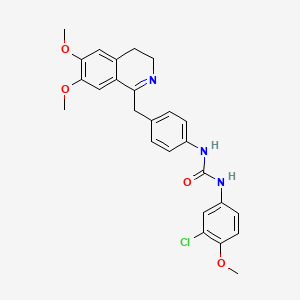
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2651878.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)

